Product packaging for O-(2-Methoxyethyl)-L-homoserine(Cat. No.:)

O-(2-Methoxyethyl)-L-homoserine

Cat. No.: B13578908
M. Wt: 177.20 g/mol
InChI Key: QAHGFIIGXSSIJF-LURJTMIESA-N
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Description

O-(2-Methoxyethyl)-L-homoserine is a chemically modified, non-proteinogenic amino acid derivative of L-homoserine. L-homoserine is a pivotal metabolic intermediate in the aspartate pathway of microorganisms such as Escherichia coli, serving as a branch point for the biosynthesis of essential amino acids including threonine, methionine, and isoleucine . The specific O-(2-methoxyethyl) ether modification at the side chain introduces unique physicochemical properties, potentially enhancing solubility or altering the molecule's interaction with biological systems compared to the native homoserine. This makes it a valuable building block for advanced research applications. Potential research applications for this compound include metabolic pathway engineering and studies in synthetic biology, where it could be utilized as a precursor for novel compounds or incorporated into non-natural metabolic cycles . Furthermore, given that homoserine derivatives are known to function as signaling molecules in bacterial quorum sensing , this synthetic analog could be investigated for its ability to influence or disrupt microbial communication. Researchers may also explore its utility as a key intermediate in the chemical synthesis of more complex molecules or as a standard in analytical chemistry. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific properties, efficacy, and safety profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO4 B13578908 O-(2-Methoxyethyl)-L-homoserine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

(2S)-2-amino-4-(2-methoxyethoxy)butanoic acid

InChI

InChI=1S/C7H15NO4/c1-11-4-5-12-3-2-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

QAHGFIIGXSSIJF-LURJTMIESA-N

Isomeric SMILES

COCCOCC[C@@H](C(=O)O)N

Canonical SMILES

COCCOCCC(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for O 2 Methoxyethyl L Homoserine and Its Protected Forms

Approaches to O-Alkylation of the L-Homoserine Hydroxyl Group

The core transformation in the synthesis of O-(2-Methoxyethyl)-L-homoserine is the formation of an ether linkage at the γ-hydroxyl group of L-homoserine. This is typically achieved through O-alkylation, a class of reactions that presents unique challenges when applied to multifunctional molecules like amino acids.

Strategic Considerations for Selective O-Functionalization

The primary challenge in the alkylation of L-homoserine is achieving chemoselectivity. L-homoserine possesses three functional groups: a primary amine, a carboxylic acid, and a primary hydroxyl group. The amine group is highly nucleophilic, and the carboxylate, once deprotonated, can also act as a nucleophile. To ensure that the alkylation occurs exclusively at the desired hydroxyl group, a protection strategy is essential.

Typically, the amino group is protected first, followed by the protection or activation of the carboxylic acid group if necessary. The most common N-protecting groups in this context are the fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups. These protecting groups prevent the amine from competing with the hydroxyl group in the subsequent alkylation step. Without N-protection, alkylation would likely lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, significantly complicating purification and reducing the yield of the desired product.

The choice of base is also a critical consideration. A base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide ion. However, the base should be weak enough not to cause undesirable side reactions, such as elimination of the alkylating agent or racemization of the chiral center. The selection of an appropriate base often involves screening different candidates to find the optimal balance of reactivity and selectivity researchgate.net.

Adaptations of Ether Synthesis Techniques to Amino Acid Substrates

The Williamson ether synthesis is a classic and widely used method for forming ethers, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.orgfiveable.memasterorganicchemistry.com This method can be adapted for the O-alkylation of N-protected L-homoserine.

In a typical procedure, the N-protected L-homoserine is dissolved in a suitable polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). A base, such as sodium hydride (NaH) or a non-nucleophilic organic base, is then added to deprotonate the side-chain hydroxyl group, forming the corresponding alkoxide. Subsequently, the alkylating agent, in this case, a 2-methoxyethyl halide like 2-methoxyethyl bromide, is introduced to the reaction mixture. The alkoxide then displaces the halide in an SN2 reaction to form the desired ether linkage.

It is crucial that the alkylating agent is a primary halide to favor the SN2 reaction over the competing E2 elimination pathway. wikipedia.org The reaction conditions, including temperature and reaction time, must be carefully controlled to maximize the yield of the ether and minimize side reactions. masterorganicchemistry.com

Synthesis of N-Protected this compound Derivatives

For applications in peptide synthesis and other areas of organic chemistry, the N-protected forms of this compound are often the final target. The following sections describe the synthesis of these valuable building blocks.

N-Fmoc-O-(2-Methoxyethyl)-L-homoserine Synthesis and Characterization

The synthesis of N-Fmoc-O-(2-Methoxyethyl)-L-homoserine begins with the readily available N-Fmoc-L-homoserine. The preparation of N-Fmoc protected amino acids is a standard procedure in peptide chemistry. google.comchemicalbook.com

A plausible synthetic route involves the O-alkylation of N-Fmoc-L-homoserine. The N-protected amino acid is treated with a base to form the alkoxide of the side-chain hydroxyl group, followed by the addition of 2-methoxyethyl bromide. The reaction is analogous to the synthesis of similar O-alkylated homoserine derivatives.

Table 1: Proposed Reaction Parameters for the Synthesis of N-Fmoc-O-(2-Methoxyethyl)-L-homoserine

ParameterValue
Starting MaterialN-Fmoc-L-homoserine
Alkylating Agent2-Methoxyethyl bromide
BaseSodium hydride (NaH)
SolventTetrahydrofuran (THF)
Temperature0 °C to room temperature

The resulting N-Fmoc-O-(2-Methoxyethyl)-L-homoserine would then be purified, typically by column chromatography. Characterization would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Table 2: Predicted Characterization Data for N-Fmoc-O-(2-Methoxyethyl)-L-homoserine

AnalysisPredicted Result
¹H NMR Characteristic peaks for the Fmoc group, the amino acid backbone, and the 2-methoxyethyl group (including a singlet for the methoxy (B1213986) protons and triplets for the ethylenic protons).
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.

Application of Protecting Group Chemistry (e.g., Boc, Cbz) in Modular Synthesis

The same modular approach can be applied to synthesize the N-Boc and N-Cbz protected derivatives of this compound. The synthesis would start with the corresponding N-Boc-L-homoserine or N-Cbz-L-homoserine. These starting materials are either commercially available or can be synthesized using standard procedures for amino acid protection.

The O-alkylation step would follow a similar protocol to that described for the N-Fmoc derivative. The choice of base and solvent might be optimized for each specific N-protecting group to achieve the highest yield and purity.

This modularity allows for the synthesis of a panel of derivatives that are compatible with different peptide synthesis strategies (e.g., Fmoc chemistry for solid-phase synthesis and Boc/Cbz chemistry for solution-phase synthesis).

Optimization of Reaction Conditions and Yields for Scalable Production

A screening of different bases, solvents, and alkylating agents could lead to a more efficient process. For instance, alternative bases to sodium hydride, such as potassium tert-butoxide or cesium carbonate, might offer advantages in terms of safety and reactivity. medcraveonline.comgoogle.com The choice of solvent can also significantly impact the reaction rate and selectivity.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries. For the synthesis of this compound, several greener alternatives to traditional methods can be considered.

Enzymatic Synthesis: A highly attractive green approach is the use of enzymes. The enzyme O-acetylhomoserine sulfhydrylase, found in various microorganisms, has been shown to catalyze the synthesis of O-alkylhomoserines from O-acetyl-L-homoserine and various alcohols. nih.gov This enzyme exhibits activity with a range of alcohols, including ethanol, n-propanol, and n-butanol. nih.gov While the specific use of 2-methoxyethanol (B45455) as a substrate has not been explicitly documented in the available literature, the enzyme's promiscuity suggests it is a viable candidate. This biocatalytic method would operate under mild, aqueous conditions, eliminating the need for protecting groups and hazardous reagents.

Table 2: Substrate Specificity of Corynebacterium acetophilum O-acetylhomoserine Sulfhydrylase
Alcohol SubstrateRelative Activity (%)
Ethyl alcohol100
n-Propyl alcohol85
n-Butyl alcohol70
Methyl alcohol60
n-Pentyl alcohol50
(Data adapted from Murooka et al.) nih.gov

Greener Alkylating Agents and Solvents: In the context of the Williamson ether synthesis, green modifications can be implemented. Instead of traditional alkyl halides, dialkyl carbonates, such as dimethyl carbonate (DMC), are considered greener alkylating agents. researchgate.netfrontiersin.orgnih.govresearchgate.netscispace.com They are less toxic and produce byproducts that are more environmentally benign. The reaction of a protected L-homoserine with a carbonate ester of 2-methoxyethanol could be a potential route.

The choice of solvent is another critical aspect of green chemistry. While polar aprotic solvents like DMF and DMSO are common in Williamson ether synthesis, greener alternatives such as anisole, or even running the reaction under solvent-free conditions with phase-transfer catalysis, can significantly reduce the environmental impact. wikipedia.orgresearchgate.netacs.org

Structural and Conformational Analysis of O 2 Methoxyethyl L Homoserine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the unambiguous determination of molecular structure and the probing of subtle conformational features. For a molecule like O-(2-Methoxyethyl)-L-homoserine, a multi-faceted approach employing various spectroscopic techniques is essential for a comprehensive understanding.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a wealth of information regarding the chemical environment of each atom.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the homoserine backbone and the 2-methoxyethyl group. The α-proton (Hα) of the amino acid would likely appear as a multiplet due to coupling with the adjacent β-protons. The chemical shift of this proton would be indicative of the electronic environment influenced by the neighboring amino and carboxyl groups. The protons of the methoxy (B1213986) group would present as a sharp singlet, a characteristic feature of O-CH₃ groups. The methylene (B1212753) protons of the ethoxy moiety would exhibit more complex splitting patterns (likely triplets or multiplets) due to coupling with each other and the adjacent oxygen atom's influence.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these proton and carbon signals. COSY experiments would reveal the coupling networks between protons, confirming the connectivity within the homoserine and methoxyethyl fragments. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
3.5 - 4.0 Multiplet
1.8 - 2.2 Multiplet
3.5 - 3.8 Multiplet
-OCH₂CH₂- 3.6 - 3.9 Multiplet
-OCH₃ ~3.3 Singlet
-NH₂ Variable Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
50 - 60
30 - 40
65 - 75
-OCH₂CH₂- 68 - 72
-OCH₃ ~59

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

An IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which often overlaps with the N-H stretching of the amine group. A strong absorption around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C-O-C stretching of the ether linkage in the methoxyethyl group would likely appear in the 1050-1150 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a valuable complementary technique. The C-C backbone and C-H stretching vibrations would be readily observable. The symmetric stretching of the C-O-C bond may also give a distinct Raman signal. By comparing the IR and Raman spectra, a more complete picture of the vibrational characteristics of the molecule can be obtained.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
-COOH O-H Stretch 2500 - 3300 IR
-NH₂ N-H Stretch 3200 - 3500 IR
-C=O C=O Stretch 1700 - 1730 IR
C-O-C Asymmetric Stretch 1050 - 1150 IR

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Confirmation

Given that the molecule is an L-amino acid derivative, it is chiral. Circular Dichroism (CD) spectroscopy is a powerful technique for confirming the stereochemistry and studying the conformational changes of chiral molecules in solution. The CD spectrum of this compound would exhibit specific Cotton effects (positive or negative peaks) at wavelengths corresponding to the electronic transitions of its chromophores, primarily the carboxyl group. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center (Cα). Any changes in the conformation of the molecule due to solvent effects or temperature would be reflected in the CD spectrum, providing valuable insights into its dynamic behavior.

Computational Chemistry and Molecular Modeling Studies

In conjunction with experimental techniques, computational chemistry offers a powerful lens through which to investigate the structural and energetic properties of molecules at the atomic level.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can be used to calculate the electronic structure and properties of molecules from first principles. For this compound, DFT calculations, using a functional such as B3LYP with an appropriate basis set (e.g., 6-31G* or larger), could be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms in the molecule.

Calculate vibrational frequencies: Predict the IR and Raman spectra of the molecule. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes.

Determine electronic properties: Calculate properties such as the dipole moment, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map, which provides insights into the charge distribution and reactive sites of the molecule.

Molecular Dynamics Simulations to Investigate Conformational Preferences

While DFT calculations provide information about the minimum energy structure, Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. By simulating the motion of the atoms in the molecule in a solvent environment (typically water), MD simulations can reveal:

Preferred conformations: Identify the most populated conformational states of the molecule in solution.

Flexibility of the molecule: Analyze the fluctuations in bond lengths, bond angles, and dihedral angles to understand the flexibility of different parts of the molecule, particularly the methoxyethyl side chain.

Solvent interactions: Investigate how the molecule interacts with surrounding solvent molecules through hydrogen bonding and other non-covalent interactions.

The results from MD simulations can provide a dynamic picture of the molecule's behavior that complements the static picture obtained from spectroscopic and quantum mechanical methods.

Analysis of Intramolecular Interactions and Solvent Effects

The three-dimensional structure of this compound is governed by the rotational freedom around its single bonds and stabilized by a network of non-covalent intramolecular interactions. The nature and strength of these interactions are, in turn, heavily influenced by the solvent environment.

Potential Intramolecular Interactions: The key functional groups within the molecule—the ammonium (B1175870) (-NH3+), carboxylate (-COO-), ether oxygen, and methoxy oxygen—are all capable of acting as hydrogen bond donors or acceptors. This allows for the formation of various intramolecular hydrogen bonds that can stabilize specific conformations. For instance, a hydrogen bond could form between the ammonium group and the ether oxygen of the side chain, leading to a folded conformation. The principles of intramolecular hydrogen bonding are known to enhance the reactivity and stabilize the structure of molecules by creating a more organized and pre-disposed chemical entity. nih.gov

Solvent Effects: The surrounding solvent plays a pivotal role in modulating the conformational equilibrium.

In polar protic solvents (e.g., Water): Solvent molecules will compete effectively for hydrogen bonding sites on the amino acid. This interaction with the solvent is likely to disrupt weaker intramolecular hydrogen bonds, favoring more extended conformations of the molecule.

In non-polar (aprotic) solvents: Intramolecular hydrogen bonds would be significantly strengthened in the absence of competing solvent interactions. This would favor more compact, folded conformations where the molecule's internal hydrogen bonding potential is maximized.

The interplay between these factors results in a dynamic conformational landscape for the molecule in solution.

Potential InteractionDonor/Acceptor GroupsLikely Conformational Influence
Intramolecular H-Bond Ammonium group (donor); Carboxylate, Ether Oxygen, Methoxy Oxygen (acceptors)Favors folded/compact structures
Steric Hindrance Interaction between the methoxyethyl side chain and the amino acid backboneRestricts free rotation, defining a set of preferred torsion angles
Solvent Shelling Solvation of polar groups (-NH3+, -COO-) by polar solventsFavors extended structures by disrupting intramolecular H-bonds

Crystal Structure Analysis of this compound and Its Derivatives (if available)

A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been determined or reported to date. Obtaining this structure via single-crystal X-ray diffraction would provide definitive, high-resolution data on its solid-state conformation, including precise bond lengths, bond angles, torsion angles, and the packing arrangement of molecules in the crystal lattice.

In the absence of direct data, analysis of derivatives containing the key structural components can provide valuable insights. The most relevant available data comes from the high-resolution (1.7 Å) crystal structure of a fully modified 2'-O-(2-methoxyethyl)-RNA (MOE-RNA) dodecamer duplex. nih.gov This study provides crucial information on the preferred conformation of the methoxyethyl substituent.

Key findings from the MOE-RNA structure relevant to this compound include:

Side-Chain Conformation: In the majority of the MOE substituents within the RNA duplex, the torsion angle around the ethylene (B1197577) chain (C-O-C-C) assumes a gauche conformation. This indicates an intrinsic preference for a folded, rather than fully extended, state of the methoxyethyl group.

Hydration: The study revealed an extensive hydration pattern, with water molecules forming bridges between the substituent's oxygen atoms and the phosphate (B84403) backbone of the RNA. nih.gov A similar phenomenon could be anticipated for this compound, where water molecules in a crystal lattice might mediate intermolecular contacts by bridging the methoxyethyl side chain of one molecule to the carboxylate or ammonium group of a neighboring molecule.

CompoundCrystal Structure StatusKey Analogous FindingsCitation
This compound Not AvailableN/AN/A
2'-O-(2-Methoxyethyl)-RNA Determined (1.7 Å resolution)Methoxyethyl side chain prefers a gauche conformation. Extensive hydration network observed, bridging the substituent to the molecular backbone. nih.gov

Applications of O 2 Methoxyethyl L Homoserine As a Building Block in Advanced Materials and Chemical Probes

Design of Non-Biological Polymeric Systems Incorporating O-(2-Methoxyethyl)-L-homoserine Units

The incorporation of this compound into polypeptide chains allows for the creation of non-biological polymers with precisely controlled physical and chemical properties. These materials, based on a poly(amino acid) backbone, represent a class of readily processable polymers whose characteristics can be tuned by the nature of the side chain.

The methoxyethyl side chain of the homoserine unit plays a critical role in determining the solubility and conformational flexibility of the resulting polymer. Research on analogous polymers, such as poly(O-(2-(methoxy)ethyl)-L-serine), provides insight into these properties. researchgate.net The presence of the ether and terminal methyl groups on the side chain influences the polymer's interaction with various solvents. For example, while some functionalized poly(L-serine) derivatives remain insoluble, others with longer ethylene (B1197577) glycol chains, like poly(O-(2-(2-methoxyethoxy)ethyl)-L-serine), are highly soluble in water regardless of pH. researchgate.net This high solubility is attributed to the hydrophilicity and conformational freedom of the side chains, which prevents the polypeptide backbone from collapsing into insoluble aggregates.

In aqueous solutions, these polymers often adopt a random coil conformation, indicating significant flexibility. researchgate.net However, the solubility and conformation can be tuned by altering the solvent environment. The addition of organic solvents like methanol (B129727) or acetonitrile (B52724) to aqueous solutions of these polymers can induce a conformational transition from a random coil to a more rigid β-sheet structure. researchgate.net This tunable behavior makes polymers derived from this compound and its analogues promising candidates for applications requiring environmentally responsive materials.

Polymer SystemKey Structural FeatureObserved Properties
Poly(O-(2-(methoxy)ethyl)-L-serine)Short methoxyethyl side chain on serine backbone.Adopts β-sheet conformation in the solid state. researchgate.net
Poly(O-(2-(2-methoxyethoxy)ethyl)-L-serine)Longer di(ethylene glycol) side chain on serine backbone.High water solubility, pH-independent; undergoes transition from random coil to β-sheet with solvent change. researchgate.net
Poly(L-homoserine) Block CopolypeptideUnmodified homoserine backbone as part of a larger block copolymer.Water-soluble; capable of self-assembly into vesicles. researchgate.net

The ability of polymers to self-assemble into ordered structures is fundamental to the creation of advanced functional materials. For polypeptides, this process is often driven by a balance of forces including hydrogen bonding, hydrophobic interactions, and solvent effects. The tunable solubility of polymers incorporating this compound units is directly linked to their capacity for self-assembly.

Role in the Synthesis of Chemically Modified Oligonucleotides and Nucleic Acid Analogues (as a structural motif, without detailing clinical applications)

The O-(2-Methoxyethyl) functional group is a critically important modification in the field of synthetic nucleic acids. While it is most commonly appended to the 2'-position of ribose to form 2'-O-methoxyethyl (2'-MOE) RNA, the principles underlying its utility are directly applicable to the use of this compound as a building block for novel nucleic acid mimics, such as homoserine nucleic acid (HNA). In these analogues, the natural sugar-phosphate backbone is replaced by a non-natural scaffold, such as one derived from homoserine, to which the methoxyethyl group is attached.

One of the primary reasons for incorporating the 2'-MOE modification into oligonucleotides is to enhance their binding affinity to complementary RNA strands. The 2'-MOE group promotes the formation of A-form, RNA-like double helices, which results in significantly enhanced duplex stability. biosyn.com This increased stability is quantified by a higher melting temperature (Tₘ), the temperature at which half of the duplex molecules dissociate. Oligonucleotides containing 2'-MOE modifications exhibit a superior affinity for their target RNA compared to unmodified DNA or phosphorothioate (B77711) oligonucleotides. microsynth.com This enhanced binding is a direct result of the conformational properties imparted by the methoxyethyl group.

Oligonucleotide TypeModificationEffect on Hybridization with RNA
Unmodified DNAStandard deoxyribose backboneForms DNA-RNA hybrid, baseline affinity.
2'-MOE Modified OligonucleotideMethoxyethyl group at the 2'-position of the ribose sugar.Increased melting temperature (Tₘ), superior binding affinity, and stabilization of A-form duplex. biosyn.commicrosynth.com
Hexitol Nucleic Acid (HNA)Hexitol sugar replaces ribose in the backbone.High binding affinity to complementary DNA and RNA. biosyn.com

Natural oligonucleotides are rapidly degraded in biological systems by enzymes called nucleases. A key advantage of using modified building blocks like 2'-MOE-modified ribonucleosides or this compound is the profound increase in nuclease resistance. biosyn.commicrosynth.com The bulky 2'-O-methoxyethyl group provides steric hindrance that protects the phosphodiester backbone from enzymatic cleavage. microsynth.com

Studies comparing the stability of modified and unmodified oligonucleotides in various biological media have demonstrated this effect clearly. For instance, while a standard phosphorothioate oligonucleotide may be substantially degraded within hours, a fully 2'-MOE-modified equivalent can remain completely intact for extended periods. nih.gov In one study, after 8 hours of in vivo administration, only shortened metabolites of a phosphorothioate oligonucleotide were found, whereas a fully 2'-MOE modified version showed no measurable degradation. nih.gov This exceptional stability is a cornerstone of their utility as chemical probes and structural components in material science.

Oligonucleotide ChemistryStability in Gastrointestinal Media (in vivo, rat)Reference
Phosphorothioate DNA (PS ODN)Only chain-shortened metabolites recovered after 8 hours. nih.gov
Partially 2'-MOE ModifiedApproximately 50% of the compound remained intact after 8 hours. nih.gov
Fully 2'-MOE ModifiedCompletely stable with no measurable metabolites after 8 hours. nih.gov

The structural and functional properties of a nucleic acid are dictated by the conformation of its backbone, particularly the pucker of the sugar ring. Natural RNA typically adopts a C3'-endo sugar pucker, which defines its A-form helical geometry. In contrast, DNA prefers a C2'-endo pucker, leading to a B-form helix. The 2'-O-methoxyethyl modification effectively "locks" the ribose sugar into the C3'-endo conformation. umn.edu

This pre-organization of the sugar into an A-form geometry reduces the entropic penalty of hybridization with an RNA target, leading to the higher binding affinity discussed previously. umn.edu Molecular dynamics simulations have confirmed that the 2'-MOE substitution causes the duplex to adopt and maintain a stable A-form geometry. umn.edu When considering this compound as a building block for a nucleic acid mimic, the flexible, acyclic homoserine backbone would not have a traditional sugar pucker. However, the attached methoxyethyl group would similarly influence the local torsion angles of the backbone, guiding it into a conformation that is favorable for hybridization with target nucleic acids, mimicking the pre-organizing effect seen in 2'-MOE RNA. This principle of using backbone modifications to control conformation and function is a central theme in the design of nucleic acid analogues like Hexitol Nucleic Acid (HNA) and Arabinonucleic Acid (ANA). biosyn.comresearchgate.net

Development of Chemical Probes for Receptor-Ligand Binding Studies

The precise study of receptor-ligand interactions is fundamental to drug discovery and understanding cellular signaling pathways. Chemical probes, which are specialized small molecules, are essential tools in this field. They are designed to bind to a specific protein target, allowing researchers to investigate the target's function and distribution. This compound serves as a valuable scaffold for the synthesis of such probes due to its modifiable structure.

A common strategy in probe development is the incorporation of a reporter group, such as a fluorophore, which allows for the detection and quantification of binding events. The homoserine backbone of this compound can be chemically modified to attach these reporter tags. For instance, the amine or carboxylic acid groups can be functionalized without compromising the core structure responsible for receptor recognition.

One powerful technique for studying receptor-ligand binding is Förster Resonance Energy Transfer (FRET), which measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. nih.govmdpi.com FRET-based assays can provide dynamic information about protein-protein interactions and conformational changes in real-time. researchgate.net Chemical probes derived from this compound can be designed to participate in FRET by incorporating either a donor or an acceptor fluorophore. For example, a fluorescent donor could be attached to a ligand derived from this compound, and an acceptor could be genetically fused to the receptor of interest. Upon binding, the proximity of the two fluorophores would result in a detectable FRET signal.

The development of selective chemical probes often involves the synthesis and screening of a library of related compounds to identify a molecule with high affinity and selectivity for the target receptor. frontiersin.orgmdpi.com The methoxyethyl group of this compound can influence the compound's solubility and pharmacokinetic properties, which are critical for its effectiveness as a probe in cellular and in vivo studies.

An analogous application is seen in the study of quorum sensing in bacteria, where N-acyl homoserine lactones (AHLs) act as signaling molecules that bind to specific receptors. mdpi.comnih.gov Researchers have synthesized various AHL analogs to act as probes to study and modulate quorum sensing. nih.gov Following a similar logic, this compound can be N-acylated with chains bearing reporter groups (e.g., fluorophores or biotin) to create probes for studying bacterial communication or other receptor systems that recognize similar structural motifs.

Table 1: Potential Fluorophores for Probe Development

FluorophoreExcitation (nm)Emission (nm)Quantum YieldKey Features
Fluorescein4945180.92High quantum yield, pH-sensitive
Rhodamine B5555800.70Photostable, less pH-sensitive
Cyanine Dyes (e.g., Cy5)6496700.28Emission in the far-red spectrum, reduces background fluorescence
Alexa Fluor DyesVariousVariousHighPhotostable and pH-insensitive series of dyes

This table presents a selection of common fluorophores that could potentially be conjugated to this compound to create chemical probes. The choice of fluorophore depends on the specific application and instrumentation.

Utility in the Synthesis of Complex Organic Molecules Beyond Peptides and Nucleic Acids

The utility of this compound extends beyond its role in peptidic structures, serving as a versatile chiral precursor for a variety of complex organic molecules. Its inherent chirality and multiple functional groups make it an attractive starting material for the stereoselective synthesis of natural products and other bioactive compounds. nih.gov

One area of application is in the synthesis of non-canonical amino acids. For example, a known protocol describes the synthesis of azidohomoalanine (AHA), a methionine surrogate, from protected homoserine. nih.gov This process involves the chemical modification of the side chain, demonstrating the potential to convert this compound into other novel amino acid derivatives with unique functionalities for chemical biology studies.

Furthermore, the core structure of homoserine can be utilized in the synthesis of various heterocyclic compounds. The lactone form of homoserine, which can be derived from this compound, is a key intermediate in the synthesis of other small molecules. For instance, processes have been developed for the production of methionine and selenomethionine (B1662878) from homoserine via a lactone intermediate.

The principles of ring-opening polymerization (ROP) can be applied to derivatives of this compound to create novel biodegradable polymers. frontiersin.orgnih.gov For example, the corresponding O-carboxyanhydride (OCA) could undergo ROP to yield polyesters with pendant methoxyethyl groups. frontiersin.orgnih.gov These side chains could enhance the polymer's hydrophilicity and modify its thermal and mechanical properties, making it suitable for various biomedical applications, such as drug delivery matrices or tissue engineering scaffolds.

Table 2: Research Findings on Related Homoserine Derivatives

DerivativeApplicationKey Finding
N-Boc-L-homoserineSynthesis of azidohomoalanine (AHA)A five-day synthetic protocol was established to produce AHA, a functional methionine surrogate. nih.gov
L-homoserine lactoneSynthesis of N-acyl homoserine lactones (AHLs)Used as a precursor to generate AHLs that modulate bacterial quorum sensing. nih.gov
O-carboxyanhydrides of related α-hydroxy acidsRing-opening polymerization (ROP)Living polymerization can be achieved with various catalysts to produce biodegradable polyesters with controlled molecular weights. frontiersin.orgnih.gov

The synthesis of complex organic molecules often involves multi-step reaction sequences. The methoxyethyl ether in this compound can serve as a stable protecting group for the hydroxyl function while other parts of the molecule are being modified. This stability allows for a wide range of chemical transformations to be performed on the amino and carboxyl groups, as well as potential modifications of the carbon backbone. The ether linkage is generally robust under many standard reaction conditions used in organic synthesis, providing a significant advantage in the design of synthetic routes to complex targets.

Future Research Directions and Unexplored Avenues for O 2 Methoxyethyl L Homoserine

Exploration of Novel Bioconjugation Strategies Utilizing O-(2-Methoxyethyl)-L-homoserine

The site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the creation of advanced therapeutics, diagnostics, and research tools. Non-canonical amino acids (ncAAs) are pivotal in this field, as their genetic incorporation into proteins provides a unique chemical handle for subsequent conjugation. acs.orgmdpi.comnih.govnih.govnih.gov

Future research could focus on establishing methods for the genetic incorporation of this compound into proteins in response to a reassigned codon. mdpi.comnih.gov This would allow for its precise placement within a polypeptide chain, creating a homogenous population of modified proteins. While the methoxyethyl ether linkage is generally stable and not reactive under typical physiological conditions, its presence could be exploited in several ways:

Enzymatic Modification: Specific enzymes could be discovered or engineered to recognize the this compound side chain and catalyze its modification. This approach would offer high selectivity and biocompatibility.

Recognition-Driven Transformations: The unique structure of the side chain could serve as a recognition motif for a binding partner (e.g., a synthetic molecule or another protein). nih.gov This specific interaction could then localize a reactive species, enabling site-specific conjugation in proximity to the ncAA.

Modulation of Protein Properties: Beyond its use as a conjugation handle, the incorporation of this ncAA could be used to directly modulate the physicochemical properties of proteins, such as solubility, stability, and aggregation resistance, owing to the hydrophilic and flexible nature of the 2-methoxyethyl group.

Development of Bioorthogonal Reactions Incorporating the 2-Methoxyethyl Moiety

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. acs.orgwikipedia.orgnih.gov Developing a bioorthogonal reaction that specifically targets the 2-methoxyethyl moiety would be a significant advancement, as ethers are ubiquitous in biological systems but generally lack reactivity.

Unexplored avenues in this area include:

Ether-Directed Chemistry: A primary challenge is the inherent stability of the ether bond. Research could be directed towards developing novel catalysts (e.g., photocatalysts or transition metal catalysts) that can selectively activate the C-O bond of the methoxyethyl group under biocompatible conditions. sciencedaily.comresearchgate.net This would represent a new class of bioorthogonal reactions.

Bioorthogonal Cleavage: Inspired by strategies for vinyl ethers, research could investigate tetrazine-mediated or other "click-to-release" strategies. nih.govresearchgate.net While a saturated ether presents a greater challenge, the development of a trigger that could induce cleavage of the this compound side chain would enable its use as a caging group for controlling protein or drug activity.

Functional Group Conversion: An alternative approach involves modifying the 2-methoxyethyl group to include a known bioorthogonal handle. For example, analogues could be synthesized where the terminal methyl group is replaced with an azide or a strained alkyne, making the ncAA compatible with established copper-free click chemistry reactions. acs.orgwikipedia.orgnih.gov

Advanced Computational Design of this compound Analogues with Tailored Properties

In silico methods are powerful tools for the rational design of molecules with desired functionalities, accelerating the discovery process and reducing experimental costs. nih.govnih.govprismbiolab.com These computational approaches can be applied to design novel analogues of this compound with tailored properties for specific applications.

Future research directions include:

Peptidomimetic Design: Computational tools can be used to design peptides or small molecules that mimic the structure and function of this compound. researchgate.netnih.govresearchgate.net This is particularly relevant for developing therapeutics that target protein-protein interactions.

Property Optimization: Algorithms like Rosetta can be employed to predict how structural modifications to the ncAA would affect its properties. plos.orgresearchgate.net For instance, researchers could computationally screen a library of analogues with different ether chain lengths, branching patterns, or terminal functional groups to identify candidates with enhanced binding affinity to a specific protein target, improved stability, or optimized solubility. plos.orgasu.eduplos.org

Thermodynamic Integration: This high-accuracy computational technique can be used to precisely calculate the binding free energies of designed analogues to their biological targets. plos.org This allows for the prioritization of the most promising candidates for chemical synthesis and experimental validation, streamlining the development of potent and selective inhibitors or molecular probes.

Investigation of its Potential in Enzyme Mimicry or Catalysis

The creation of artificial enzymes and catalysts from small, well-defined molecules is a major goal in chemistry. wisc.eduacs.orgresearchgate.net The unique structural features of this compound make it an interesting candidate for exploration in this area.

Potential research avenues are:

Ligand Development: The ether oxygen, amine, and carboxylate groups of the molecule could act as a multidentate ligand for coordinating metal ions. acs.orgacs.org Such metal complexes could be investigated for catalytic activity in reactions like hydrolysis or oxidation.

Organocatalysis: The amino acid backbone provides a chiral scaffold that is fundamental to many organocatalysts. mdpi.comfrontiersin.org The 2-methoxyethyl side chain could influence the steric and electronic environment of the catalytic center, potentially leading to novel reactivity and selectivity in asymmetric transformations.

Self-Assembling Systems: Research could explore the potential of this compound derivatives to self-assemble into higher-order structures, such as micelles or fibers. wisc.edustatnano.com These organized assemblies could create microenvironments that mimic the active sites of enzymes, facilitating catalysis by concentrating reactants or stabilizing transition states.

Opportunities for Sustainable Synthesis and Biocatalytic Production

The principles of green chemistry encourage the development of environmentally benign and efficient methods for chemical production. rsc.orgsustainabilitymatters.net.auresearchgate.net Applying these principles to the synthesis of this compound is a critical area for future research.

Key opportunities include:

Biocatalytic Routes: L-homoserine is a naturally occurring intermediate in amino acid metabolism. acs.orgnih.gov A promising sustainable route would involve the use of engineered enzymes, such as O-alkyltransferases, to catalyze the specific transfer of a 2-methoxyethyl group to L-homoserine. This approach would benefit from the high selectivity and mild, aqueous reaction conditions typical of biocatalysis. nih.govacs.org

Metabolic Engineering: Whole-cell biocatalysts, such as engineered Escherichia coli or yeast, could be developed to produce this compound directly from simple carbon sources. nih.gov This would involve engineering the metabolic pathways for L-homoserine overproduction and introducing the necessary enzymatic machinery for the O-alkylation step.

Chemo-Enzymatic Synthesis: A hybrid approach could combine chemical and enzymatic steps. For instance, a sustainable chemical method could be used to produce a 2-methoxyethyl donor, which is then coupled to L-homoserine using a specific enzyme.

Electrosynthesis: Electrochemical methods that utilize renewable electricity to drive chemical transformations offer a green alternative to traditional synthesis. nsf.gov Future work could explore the electrosynthesis of this compound from biomass-derived precursors.

Q & A

Q. What metabolic engineering strategies are effective for microbial biosynthesis of L-homoserine derivatives like O-(2-Methoxyethyl)-L-homoserine?

Methodological approaches include:

  • Overexpression of thrA (homoserine dehydrogenase) to enhance precursor flux.
  • Knockout of competing pathways (metA, thrB) to reduce byproduct formation.
  • CRISPRi-based repression of genes limiting biosynthesis (e.g., iclR deletion redirects carbon flux).
  • Fed-batch fermentation optimization, achieving up to 37.57 g/L L-homoserine in E. coli . Note: Similar strategies could apply to this compound by integrating methoxyethyl modification pathways.

Q. How can this compound be analytically characterized in complex biological matrices?

  • LC-MS/MS : Use positive-ion mode with transitions like m/z 148→130 (homoserine backbone) and monitor methoxyethyl-specific fragments.
  • GC-MS : Derivatize with TMS agents; key spectra include m/z 2050.8 (TBDMS derivative) and fragmentation patterns for structural confirmation .
  • Metabolomics workflows (e.g., isotope tracing) to track incorporation into downstream metabolites .

Q. What are the primary metabolic roles of L-homoserine and its derivatives in amino acid biosynthesis?

  • L-Homoserine is a precursor for methionine, threonine, and lysine via phosphorylation (e.g., O-phospho-L-homoserine) and enzymatic conversion .
  • The methoxyethyl modification may alter solubility or stability, influencing its role in specialized pathways (e.g., quorum sensing or therapeutic delivery) .

Advanced Research Questions

Q. How can CRISPRi and metabolomics resolve bottlenecks in this compound production?

  • CRISPRi screens identify rate-limiting steps (e.g., redox balance or cofactor availability). For example, repressing gltA (citrate synthase) increased L-homoserine yield by 126% in E. coli .
  • Metabolomics reveals accumulation of intermediates (e.g., oxaloacetate), guiding overexpression of anaplerotic enzymes like pyruvate carboxylase .

Q. What is the impact of 2'-O-(2-Methoxyethyl) modifications on biochemical stability and pharmacokinetics?

  • In antisense oligonucleotides (e.g., nusinersen), this modification enhances nuclease resistance and tissue penetration .
  • For amino acids like L-homoserine, analogous modifications could improve metabolic stability or enable targeted delivery in prodrug designs .

Q. How do phosphoramidite synthesis methods enable site-specific O-(2-Methoxyethyl) modifications?

  • Use 2'-O-(2-methoxyethyl)-thymidine-3'-phosphoramidites to introduce modifications during solid-phase synthesis.
  • Key steps:
  • Protecting group strategies (e.g., dimethoxytrityl for 5′-OH).
  • Stereospecific incorporation of methyl/vinylphosphonate groups to optimize binding affinity .
    • Challenges include avoiding depurination and ensuring high coupling efficiency (>98%) .

Q. What enzymatic systems catalyze the conversion of O-phospho-L-homoserine to methionine, and can they be engineered for derivatives?

  • OPHS-dependent methionine synthase converts O-phospho-L-homoserine and methanethiol to methionine.
  • Structural studies of the enzyme’s active site (e.g., substrate-binding pockets) could guide engineering for methoxyethyl-substituted analogs .

Key Research Gaps

  • Mechanistic Insights : Limited data on this compound’s interaction with mammalian enzymes or transporters.
  • Scalability : Fed-batch protocols for L-homoserine require adaptation for methoxyethyl derivatives.
  • Therapeutic Potential : Structural parallels with nusinersen suggest utility in stabilizing peptide therapeutics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.